2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione
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Overview
Description
2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their diverse biological activities and applications in medicinal chemistry, materials science, and organic synthesis. This compound features a benzo-fused isoindole core with a hydroxyethyl substituent, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione can be achieved through several methods:
Ring Closure Reactions: One common method involves the cyclization of α-iminonitriles or α-imino esters with acrylates, catalyzed by Rhodium (III) to form the isoindole core.
Multicomponent Reactions: Another approach includes the three-component reaction of o-phthalaldehyde with protected tris-(hydroxyalkyl)aminomethanes in the presence of propane-1-thiol.
Industrial Production Methods: Industrial production often utilizes scalable and efficient synthetic routes, such as:
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroisoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroisoindole derivatives.
Substitution Products: Functionalized isoindole derivatives with various substituents.
Scientific Research Applications
2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development due to its bioactive isoindole core.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
2H-Isoindole Derivatives: These compounds share the isoindole core but differ in their substituents and functional groups.
Pyrrolo[3,4-f]isoindole Derivatives: These compounds have a similar fused ring structure but with different heteroatoms and substituents.
Uniqueness: 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione is unique due to its specific hydroxyethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-hydroxyethyl)benzo[f]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-6-5-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)14(15)18/h1-4,7-8,16H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJCNWICBASWBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286080 |
Source
|
Record name | 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-88-6 |
Source
|
Record name | NSC43718 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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